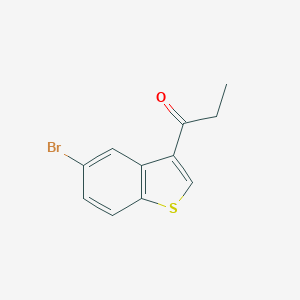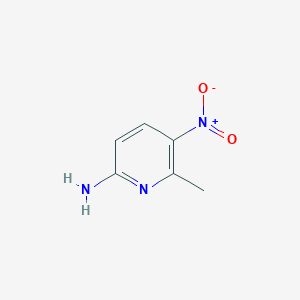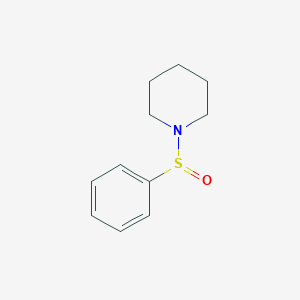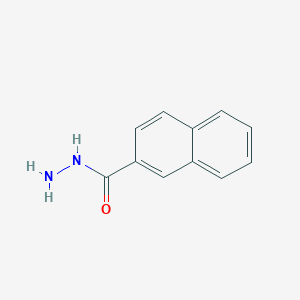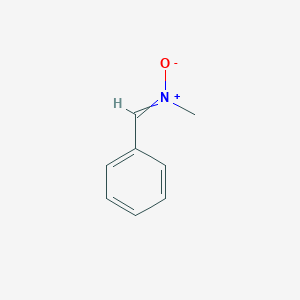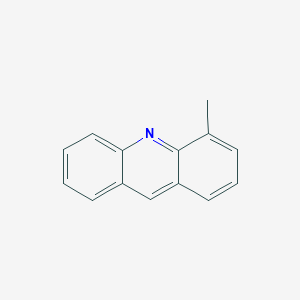
4-Methylacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylacridine is a heterocyclic organic compound that belongs to the acridine family. It is a yellow crystalline solid with a melting point of 98-100°C. 4-Methylacridine has been found to exhibit various biological activities, including antitumor, antibacterial, and antiviral properties.
Mécanisme D'action
The mechanism of action of 4-Methylacridine is not fully understood. However, it has been suggested that it may inhibit DNA synthesis and induce apoptosis in cancer cells. It may also inhibit bacterial growth by disrupting the bacterial cell membrane. The antiviral activity of 4-Methylacridine is thought to be due to its ability to interfere with viral replication.
Biochemical and Physiological Effects:
4-Methylacridine has been found to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane. In addition, 4-Methylacridine has been found to exhibit hepatotoxicity in rats at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methylacridine in lab experiments is its broad-spectrum biological activity. It can be used in various assays to study the effects of compounds on cancer cells, bacteria, and viruses. However, one limitation of using 4-Methylacridine is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-Methylacridine. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer, bacterial infections, and viral infections. Another direction is to study its toxicity in more detail and to develop safer derivatives of 4-Methylacridine. Additionally, 4-Methylacridine can be used as a starting material for the synthesis of other biologically active compounds. Therefore, future research can focus on the synthesis and evaluation of novel derivatives of 4-Methylacridine.
Méthodes De Synthèse
The synthesis of 4-Methylacridine can be achieved through several methods. One of the most common methods is the condensation of 4-methoxyphenylacetic acid with formamide in the presence of phosphorus pentoxide. Another method involves the reaction of 4-methoxyphenylacetonitrile with sodium hydroxide in the presence of copper powder. The yield of 4-Methylacridine from these methods ranges from 50-80%.
Applications De Recherche Scientifique
4-Methylacridine has been extensively studied for its biological activities. It has been found to exhibit antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. It has also been found to exhibit antibacterial activity against both gram-positive and gram-negative bacteria. Additionally, 4-Methylacridine has been shown to possess antiviral activity against herpes simplex virus type 1 and type 2.
Propriétés
Numéro CAS |
610-51-5 |
|---|---|
Nom du produit |
4-Methylacridine |
Formule moléculaire |
C14H11N |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
4-methylacridine |
InChI |
InChI=1S/C14H11N/c1-10-5-4-7-12-9-11-6-2-3-8-13(11)15-14(10)12/h2-9H,1H3 |
Clé InChI |
SKLZCRNUJKGGRW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=CC3=CC=CC=C3N=C12 |
SMILES canonique |
CC1=CC=CC2=CC3=CC=CC=C3N=C12 |
Autres numéros CAS |
610-51-5 |
Solubilité |
0.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)

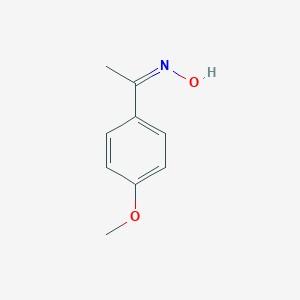



![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
